molecular formula C9H9ClF3NO3 B2369160 3-(Trifluoromethoxy)-dl-phenylglycine HCl CAS No. 1820603-68-6

3-(Trifluoromethoxy)-dl-phenylglycine HCl

Cat. No.: B2369160
CAS No.: 1820603-68-6
M. Wt: 271.62
InChI Key: DXJPAFWHCBBMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)-dl-phenylglycine HCl is a compound that features a trifluoromethoxy group attached to a phenylglycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)-dl-phenylglycine HCl typically involves the introduction of the trifluoromethoxy group into the phenylglycine structure. One common method involves the use of trifluoromethoxylation reagents, which can be prepared through various synthetic routes. For instance, the preparation of trifluoromethoxylation reagents often involves the use of antimony trifluoride and hydrogen fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the protection of functional groups, introduction of the trifluoromethoxy group, and subsequent deprotection and purification .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-dl-phenylglycine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the phenylglycine structure .

Scientific Research Applications

3-(Trifluoromethoxy)-dl-phenylglycine HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-dl-phenylglycine HCl involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenylglycines and related fluorine-containing amino acids. Examples include:

  • 3-(Trifluoromethoxy)-l-phenylglycine
  • 3-(Trifluoromethyl)-dl-phenylglycine

Uniqueness

3-(Trifluoromethoxy)-dl-phenylglycine HCl is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJPAFWHCBBMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.